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2-Deoxy-D-arabinohexose-1-13C

Cat. No.: B583551
CAS No.: 201612-55-7
M. Wt: 165.149
InChI Key: PMMURAAUARKVCB-UPKQYVFDSA-N
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Description

Historical Context of Deoxy Sugars in Biochemical Investigation

Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. wikipedia.org This structural modification prevents them from being fully metabolized in the same way as their parent sugars. One of the most well-known deoxy sugars is 2-deoxy-D-ribose, a fundamental component of DNA. wikipedia.org The study of deoxy sugars has a rich history in biochemistry, as their unique properties make them ideal for investigating complex biological systems. nih.gov For decades, scientists have utilized various forms of deoxy sugars to probe the intricacies of metabolic pathways, enzyme mechanisms, and cellular transport processes. nih.govnih.gov The ability of these molecules to act as metabolic inhibitors or tracers has been instrumental in advancing our understanding of cellular function in both healthy and diseased states. nih.govnih.gov

Rationale for Carbon-13 (13C) Isotopic Labeling in Metabolic and Biochemical Research

Isotopic labeling involves the use of isotopes, which are atoms of the same element with different numbers of neutrons, as tracers to follow the path of a molecule through a biological system. ckisotopes.com While radioactive isotopes have been used for this purpose, stable isotopes like Carbon-13 (¹³C) offer a safer and non-invasive alternative for studying metabolic pathways in living organisms. ckisotopes.com The natural abundance of ¹³C is low, so introducing molecules enriched with ¹³C allows for their detection against a low background. researchgate.net

The key advantages of using ¹³C labeling in research include:

Safety: As a stable isotope, ¹³C is not radioactive, making it safe for use in a wide range of studies, including those involving human subjects. ckisotopes.com

Accuracy and Sensitivity: Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can detect ¹³C-labeled compounds with high accuracy and sensitivity. ckisotopes.combiorxiv.org

Detailed Pathway Analysis: By tracking the incorporation of ¹³C into different metabolites, researchers can elucidate metabolic fluxes and identify bottlenecks or alternative pathways. researchgate.netvanderbilt.edu

The use of ¹³C-labeled substrates has become a cornerstone of metabolic research, providing valuable insights into a variety of diseases and biological processes. ckisotopes.com

Overview of 2-Deoxy-D-arabinohexose as a Glucose Analog and its Biological Implications

2-Deoxy-D-arabinohexose, also known as 2-deoxy-D-glucose (2-DG), is a glucose molecule where the hydroxyl group at the second carbon position is replaced by a hydrogen atom. nih.govwikipedia.org This seemingly minor change has profound biological consequences. Because of its structural similarity to glucose, 2-DG is recognized and taken up by cells through glucose transporters. wikipedia.org

Once inside the cell, 2-DG is phosphorylated by the enzyme hexokinase, the first step in glycolysis, to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). abmole.comsigmaaldrich.com However, this phosphorylated form cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase. abmole.com This leads to the accumulation of 2-DG-6-P within the cell, which competitively inhibits both hexokinase and phosphoglucose isomerase, effectively blocking glycolysis. nih.gov

The labeling of 2-Deoxy-D-arabinohexose with ¹³C at the first carbon position (2-Deoxy-D-arabinohexose-1-¹³C) provides a powerful tool for researchers. medchemexpress.commedchemexpress.com This specific labeling allows for the precise tracking of the molecule's entry into the cell and its initial phosphorylation. By using techniques like NMR spectroscopy, scientists can monitor the fate of the ¹³C label and gain detailed information about glucose uptake and the initial steps of glycolysis in various cell types and conditions. isotope.com

Interactive Data Table: Properties of 2-Deoxy-D-arabinohexose-1-¹³C

PropertyValue
Chemical Formula ¹³CC₅H₁₂O₅ sigmaaldrich.com
Molecular Weight 165.15 g/mol isotope.comsigmaaldrich.com
CAS Number 201612-55-7 isotope.comsigmaaldrich.comlookchem.com
Appearance Solid sigmaaldrich.com
Boiling Point 146-147 °C sigmaaldrich.comlookchem.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B583551 2-Deoxy-D-arabinohexose-1-13C CAS No. 201612-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UPKQYVFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-55-7
Record name 2-Deoxy-D-arabinohexose-1-13C
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Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 2 Deoxy D Arabinohexose 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For isotopically labeled compounds like 2-Deoxy-D-arabinohexose-1-13C, NMR is indispensable for verifying the position and extent of isotopic enrichment.

Carbon-13 (13C) NMR for Isotopic Enrichment and Positional Assignment

The most direct evidence for the successful synthesis of this compound comes from its ¹³C NMR spectrum. In an unlabeled sample of 2-deoxy-D-glucose, the natural abundance of ¹³C (approximately 1.1%) results in low-intensity signals for each carbon atom. However, in the 1-¹³C labeled analogue, the signal corresponding to the C1 carbon is dramatically enhanced, confirming the isotopic enrichment at this specific position. sigmaaldrich.com The chemical shifts of the anomeric carbon (C1) in the α- and β-pyranose forms of 2-deoxy-D-glucose typically appear at approximately 93.6 ppm and 95.7 ppm, respectively. nih.gov In the ¹³C-labeled compound, these peaks will be the most prominent in the spectrum.

Furthermore, the introduction of a ¹³C nucleus at the C1 position introduces one-bond and two-bond carbon-carbon coupling constants (¹JC1-C2 and ²JC1-C3) with the neighboring carbon atoms. These couplings can be observed as small satellite peaks or splittings in the signals of C2 and C3, providing further confirmation of the label's position. The analysis of these coupling constants can also offer insights into the glycosidic linkage and conformational properties of the sugar.

Table 1: Expected ¹³C NMR Chemical Shifts for this compound in D₂O Note: Data for the unlabeled compound is used as a reference. The C1 signal in the labeled compound will be significantly enhanced.

Carbon Atomα-anomer (ppm)β-anomer (ppm)
C1 ~93.6~95.7
C2 ~39.5~41.8
C3 ~72.8~78.3
C4 ~70.3~73.2
C5 ~73.5~74.3
C6 ~63.0~63.3

Source: Based on data for unlabeled 2-Deoxy-D-glucose. nih.gov

Proton (¹H) NMR for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. While the ¹³C label does not directly participate in the ¹H spectrum, it introduces heteronuclear coupling (¹JC1-H1 and ²JC1-H2) which can be observed in the proton signals. The anomeric proton (H1) signal, which is a doublet in the unlabeled compound due to coupling with H2, will appear as a doublet of doublets in the ¹³C-labeled analogue due to the additional coupling with the ¹³C nucleus at C1. This characteristic splitting pattern is a definitive indicator of ¹³C labeling at the anomeric carbon.

The anomeric protons of the α- and β-pyranose forms of 2-deoxy-D-glucose resonate at approximately 5.39 ppm and 4.94 ppm, respectively. nih.gov The magnitude of the ¹JC1-H1 coupling constant is dependent on the anomeric configuration and can be used to distinguish between the α and β forms.

Table 2: Expected ¹H NMR Data for the Anomeric Protons of this compound in D₂O Note: Data for the unlabeled compound is used as a reference. Additional splitting due to ¹³C coupling is expected.

ProtonAnomerChemical Shift (ppm)Multiplicity (Unlabeled)Expected Multiplicity (¹³C Labeled)J (H,H) (Hz)
H1 α~5.39broad ddd~3.6
H1 β~4.94ddddd~9.7, ~1.1

Source: Based on data for unlabeled 2-Deoxy-D-glucose. nih.gov

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Complete Spectral Assignment

For an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. iosrjournals.org For this compound, COSY is used to trace the connectivity from the well-resolved anomeric proton (H1) to H2, then to H3, and so on, allowing for the assignment of the entire proton spin system for both anomers. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between directly bonded protons and carbons. nih.gov An HSQC spectrum of this compound will show a cross-peak for each C-H pair. researchgate.net The enhanced signal of the C1 carbon will correlate with the H1 proton, confirming its assignment. The HSQC experiment is crucial for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum. researchgate.net

Application of NMR for Studying Tautomeric Equilibrium

In solution, reducing sugars like 2-Deoxy-D-arabinohexose exist as an equilibrium mixture of different tautomeric forms, primarily the α- and β-pyranoses, but also minor amounts of furanoses and the open-chain aldehyde form. unimo.it The use of ¹³C labeling at the C1 position significantly enhances the sensitivity for detecting these minor forms by ¹³C NMR. nd.edu Studies on [1-¹³C]aldohexoses have demonstrated the ability to quantify the percentages of these different tautomers in solution, which are often present at levels below 0.1%. nd.edu The distinct chemical shifts of the C1 carbon in each tautomer allow for their identification and integration of the corresponding signals provides their relative concentrations. unimo.itnd.edu

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This accuracy is sufficient to determine the elemental composition of a molecule. For this compound, the expected molecular formula is ¹³CC₅H₁₂O₅. HRMS can distinguish this from the unlabeled compound (C₆H₁₂O₅) due to the mass difference between ¹³C and ¹²C. nih.gov The calculated monoisotopic mass for the labeled compound is 165.0718 g/mol , while for the unlabeled compound it is 164.0685 g/mol . The experimentally determined mass from HRMS analysis should match the calculated mass for ¹³CC₅H₁₂O₅ within a few parts per million, thus confirming the molecular formula and the presence of the single ¹³C isotope. nih.gov

Isotope Ratio Mass Spectrometry for 13C Enrichment Verification

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements in a sample. In the context of this compound, IRMS is crucial for verifying the enrichment of the ¹³C isotope at the C-1 position. The method measures the ratio of ¹³C to ¹²C, providing a precise measure of the isotopic abundance. oiv.int

The process typically involves the combustion of the sample to convert the organic carbon into CO₂ gas. This gas is then introduced into the mass spectrometer, which separates the different isotopic forms of CO₂ (¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio. oiv.int The detector measures the ion currents for each isotope, allowing for the calculation of the ¹³C/¹²C ratio. This ratio is often expressed in the delta (δ) notation relative to a standard, such as Vienna Pee Dee Belemnite (V-PDB). oiv.int

For metabolic tracer studies, it is important to account for the natural abundance of ¹³C and any kinetic isotope effects that may occur during metabolic processes. nih.gov A common approach involves running parallel experiments with both the ¹³C-enriched tracer and a substrate with natural isotopic abundance. nih.gov By subtracting the fractional enrichment of the natural substrate from the enriched one, a more accurate determination of the tracer's contribution can be achieved. nih.gov

Table 1: Key Parameters in IRMS for ¹³C Enrichment Verification

Parameter Description Typical Value/Range
Isotope Ratio Measured ¹³C/¹²C ---
Standard Vienna Pee Dee Belemnite (V-PDB) δ¹³C = 0‰ (by definition)
Precision Repeatability of measurements < 0.3‰ difference between successive measurements of the same sample oiv.int

| Sample Preparation | Combustion to CO₂ | --- |

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis and identification of metabolites of this compound in complex biological matrices. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of the labeled compound and its metabolites from other components in the sample before their detection and structural elucidation. nih.govtechnologynetworks.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The separated analytes are then introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates the precursor ion, which for this compound would be the molecular ion with the incorporated ¹³C atom. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern, or MS/MS spectrum, provides structural information that aids in the identification of the metabolite. jmb.or.kr

This technique is particularly valuable for untargeted metabolomics, where the goal is to identify all detectable metabolites in a sample. nih.gov The high sensitivity and selectivity of LC-MS/MS enable the detection of trace amounts of metabolites, which is crucial for understanding the metabolic fate of this compound. technologynetworks.com

Table 2: Example of LC-MS/MS Parameters for Metabolite Analysis

Parameter Description Typical Setting
Ionization Mode Electrospray Ionization (ESI) Positive or Negative
Scan Type Selected Reaction Monitoring (SRM) or Full Scan SRM for targeted, Full Scan for untargeted
Collision Energy Energy used for fragmentation Optimized for each metabolite

| Mass Analyzer | Triple Quadrupole (QqQ), Ion Trap, etc. | QqQ for quantification, HRMS for identification lcms.cz |

Liquid Chromatography (LC) Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. google.commtoz-biolabs.com To ensure the quality of the isotopically labeled compound for research or other applications, it is essential to determine its purity and accurately measure its concentration.

For purity analysis, HPLC separates the main compound from any impurities. google.com The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity. mtoz-biolabs.com Quantitative analysis involves creating a calibration curve by running standards of known concentrations. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve. nih.gov

Various HPLC modes can be employed, including reversed-phase and ion-exchange chromatography. google.commedicinescience.org The choice of the column and mobile phase depends on the physicochemical properties of the compound and any potential impurities.

Table 3: Typical HPLC Purity Analysis Parameters

Parameter Description Example Condition
Column Stationary phase for separation YMC ODS C18 reversed-phase nih.gov
Mobile Phase Solvent system to elute the compound Gradient elution with acetonitrile (B52724) and water nih.gov
Flow Rate Speed of the mobile phase 0.75 mL/min medicinescience.org
Detector Method of detecting the eluted compound UV, Refractive Index (RI), or ELSD google.com

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured | 0.63 µg/mL in plasma nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like carbohydrates. nih.govresearchgate.netlongdom.org For this compound and its metabolites, HILIC offers distinct advantages over reversed-phase chromatography, where such polar analytes are often poorly retained. researchgate.net

The HILIC separation mechanism involves the partitioning of the analyte between a polar stationary phase (often silica-based) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a smaller amount of a polar solvent, like water. scholarsresearchlibrary.com A water-enriched layer forms on the surface of the stationary phase, and polar analytes are retained through partitioning into this layer. researchgate.net Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). longdom.org

HILIC can effectively separate closely related carbohydrates, including isomers, and can be coupled with various detectors, including mass spectrometry and evaporative light scattering detectors. scholarsresearchlibrary.compolylc.com

Table 4: HILIC Column Chemistries for Carbohydrate Separation

Stationary Phase Description
Silica (B1680970) Unbonded silica, a common and versatile HILIC phase. nih.gov
Diol Silica bonded with diol functional groups, offering different selectivity. nih.gov
Amide Bonded with amide functional groups, providing strong hydrogen bonding interactions. nih.gov

| Cross-linked Amide (XAmide) | Offers enhanced stability and unique selectivity for carbohydrates. nih.gov |

For compounds like this compound that lack a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) provides a valuable alternative to UV detection in LC-based assays. filab.frresearchgate.net ELSD is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. scholarsresearchlibrary.com

The ELSD process involves three steps: nebulization of the column effluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. chromatographyonline.com The response of the ELSD is related to the mass of the analyte, although the relationship is typically non-linear. chromatographyonline.com

While 2-Deoxy-D-arabinohexose itself does not have a significant UV absorbance, derivatization with a UV-active tag can enable sensitive detection by a UV detector. However, ELSD offers the advantage of direct detection without the need for derivatization. scholarsresearchlibrary.com In some cases, UV and ELSD can be used as complementary detectors to provide a more comprehensive profile of a sample, especially when some components are chromophoric and others are not. shimadzu.com

Table 5: Comparison of ELSD and UV Detection for Carbohydrate Analysis

Feature Evaporative Light Scattering Detection (ELSD) UV Detection
Principle Light scattering by non-volatile analyte particles chromatographyonline.com Absorbance of UV light by chromophores
Universality Quasi-universal for non-volatile analytes scholarsresearchlibrary.com Selective for compounds with chromophores
Gradient Compatibility Compatible with gradient elution researchgate.net Can be affected by baseline drift with gradient elution
Sensitivity Generally considered less sensitive than UV for strong chromophores researchgate.net High sensitivity for compounds with strong chromophores

| Derivatization | Not required scholarsresearchlibrary.com | Often required for non-chromophoric analytes |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Carbohydrate Separation

Other Chromatographic and Electrophoretic Methods (e.g., Capillary Electrophoresis) for Analytical Research

Beyond traditional HPLC, other separation techniques are employed in the analytical research of this compound. Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of an electric field. technologynetworks.com

CE offers several advantages, including high resolution, short analysis times, and minimal sample consumption. mdpi.comresearchgate.net Different modes of CE, such as capillary zone electrophoresis (CZE), can be utilized for the analysis of charged derivatives of carbohydrates or for the separation of the native compound under specific buffer conditions. technologynetworks.com Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of complex mixtures, combining the high separation efficiency of CE with the sensitive and selective detection of MS. umich.edu

These alternative methods provide complementary information to LC-based techniques and can be particularly useful for specific analytical challenges, such as the separation of closely related isomers or the analysis of very small sample volumes. mdpi.com

Table 6: Overview of Capillary Electrophoresis Modes

CE Mode Separation Principle Suitable for
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-hydrodynamic ratio. mdpi.com Charged molecules, including derivatized carbohydrates.
Micellar Electrokinetic Chromatography (MEKC) Separation of neutral and charged analytes using micelles. technologynetworks.com Neutral carbohydrates and their derivatives.

| Capillary Electrochromatography (CEC) | A hybrid technique combining aspects of LC and CE. technologynetworks.com | A wide range of analytes, including polar compounds. |

Investigation of Metabolic Pathways and Flux Using 13c Labeled 2 Deoxy D Arabinohexose

Principles of 13C Metabolic Tracing and Isotopomer Analysis in Biological Systems

Stable isotope tracing is a powerful technique used to follow the journey of atoms through metabolic networks. mdpi.com The core principle involves introducing a molecule, or substrate, into a biological system where a specific atom has been replaced with its heavier, non-radioactive isotope, such as replacing a 12C atom with a 13C atom. numberanalytics.comnumberanalytics.com As the cells metabolize this labeled substrate, the 13C atom is incorporated into various downstream metabolites.

This process generates "isotopomers"—molecules that are identical in chemical formula but differ in the isotopic composition of their atoms. numberanalytics.com For example, when cells are supplied with 2-Deoxy-D-arabinohexose-1-13C, the 13C label at the first carbon position can be tracked as it is processed by cellular enzymes.

The analysis of these isotopomers is a cornerstone of modern metabolomics. numberanalytics.com Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the distribution of these labeled atoms in various metabolites. numberanalytics.comox.ac.uk MS separates molecules based on their mass-to-charge ratio, allowing for the distinction between unlabeled (all 12C) and labeled (containing one or more 13C) versions of a metabolite. acs.org NMR spectroscopy can provide positional information, identifying exactly where the 13C atom is located within the metabolite's structure. frontiersin.org By analyzing these isotopomer patterns, researchers can deduce which metabolic pathways are active and determine the relative contribution of different pathways to the production of a specific metabolite. numberanalytics.comnumberanalytics.com

Application in Metabolic Flux Analysis (MFA) to Quantify Pathway Activities

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates (fluxes) of reactions within a metabolic network. numberanalytics.com While basic metabolomics can measure the concentration of metabolites, MFA provides a dynamic view of how these pools are changing and at what speed. 13C-based MFA is considered one of the most robust approaches for estimating intracellular carbon fluxes in living cells. sci-hub.se

The process involves several key steps:

Labeling Experiment: Culturing cells with a 13C-labeled substrate, such as this compound, under steady-state conditions. researchgate.net

Measurement: Measuring the isotopic labeling patterns in key intracellular metabolites, often focusing on protein-derived amino acids or central carbon pathway intermediates, using MS or NMR. researchgate.net

Computational Modeling: Using a stoichiometric model of the cell's metabolic network, computational algorithms calculate the intracellular flux distribution that best explains the experimentally measured labeling patterns and extracellular rates (e.g., substrate uptake and product secretion). numberanalytics.comsci-hub.se

For instance, using specifically labeled glucose tracers like [1-13C]glucose has been shown to be effective for probing pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Similarly, the 13C label from this compound allows for precise quantification of its uptake and subsequent metabolic fate, providing a direct measure of the flux through the initial steps of glucose processing. This quantitative data is crucial for understanding how metabolic networks adapt to different conditions or genetic modifications. numberanalytics.com

Elucidation of Glucose Uptake and Phosphorylation Dynamics using this compound

2-Deoxy-D-glucose (2-DG), the parent compound of this compound, is a well-established glucose analog used to study glucose transport and phosphorylation. revvity.com It is recognized and transported into the cell by the same glucose transporters (GLUTs) that handle D-glucose. wikipedia.org Once inside the cell, it is phosphorylated by the enzyme hexokinase at the 6th carbon position, forming 2-deoxy-D-glucose-6-phosphate (2-DG6P).

Crucially, because 2-DG6P is missing the hydroxyl group at the C2 position, it cannot be further metabolized by the next enzyme in glycolysis, phosphoglucose (B3042753) isomerase. wikipedia.org This effectively traps the molecule inside the cell, making the rate of its accumulation a proxy for the rate of glucose uptake and phosphorylation.

Using the 13C-labeled version, this compound, adds a powerful analytical dimension to these studies. The presence of the 13C atom allows researchers to use NMR or MS to precisely distinguish the tracer from the vast endogenous pool of unlabeled glucose and its metabolites. mdpi.comnih.gov This enables a highly accurate measurement of the kinetics of uptake and phosphorylation, providing clear data on how these processes are affected by different stimuli or in various disease states. Studies with radiolabeled [1-14C]Deoxy-D-glucose have long been used for this purpose, and the stable isotope 13C offers a non-radioactive alternative for similar quantitative assessments. revvity.com In cultured human muscle cells, studies have shown that phosphorylation, rather than transport, can be the rate-limiting step in 2-deoxy-D-glucose uptake. nih.gov

Table 1: Tracking the Initial Steps of Glucose Metabolism with this compound

StepProcessEnzymeCompoundFate of 13C Label
1TransportGlucose Transporters (GLUTs)This compoundEnters the cell
2PhosphorylationHexokinase (HK)2-Deoxy-D-arabinohexose-6-phosphate-1-13CTrapped in the cell
3IsomerizationPhosphoglucose Isomerase (PGI)BlockedAccumulates in the cell

Probing Glycolytic Inhibition Mechanisms and their Downstream Effects

The primary mechanism by which 2-Deoxy-D-glucose inhibits glycolysis is through competitive inhibition. medchemexpress.com It competes with glucose for the active site of hexokinase. The product, 2-DG6P, is not only a dead-end metabolite but also a potent inhibitor of hexokinase itself, creating a feedback inhibition loop. Furthermore, the accumulation of 2-DG6P can competitively inhibit phosphoglucose isomerase, further blocking the glycolytic pathway. This leads to a depletion of downstream glycolytic intermediates and, ultimately, a reduction in cellular ATP production.

Comparative Metabolic Studies in Different Biological Contexts (e.g., cell lines, animal models)

Different cell types and tissues exhibit distinct metabolic strategies. For instance, many cancer cells rely heavily on aerobic glycolysis (the Warburg effect), while others depend more on oxidative phosphorylation (OXPHOS). d-nb.info These differences present opportunities for targeted therapies. Comparative studies using 2-DG have been performed across various cancer cell lines and in animal models to exploit these metabolic vulnerabilities. nih.gov

Using this compound in such comparative studies offers a more granular and quantitative understanding than simply measuring phenotypic outcomes like cell viability. 13C-MFA can reveal the precise flux distributions in different cell lines under baseline conditions and in response to treatment. For example, a highly glycolytic cancer cell line would show a large flux from glucose to lactate (B86563), and a significant reduction in this flux upon exposure to 2-DG. In contrast, a cell line reliant on OXPHOS might show a smaller initial glycolytic flux and a different metabolic response to the inhibitor. Studies have successfully used 13C-MFA to compare metabolic phenotypes in panels of cancer cell lines, such as the NCI-60 panel, revealing distinct metabolic strategies. plos.org

Table 2: Hypothetical Comparative Flux Data in Different Cancer Cell Lines Flux values are illustrative, normalized to glucose uptake rate of 100.

Metabolic FluxCell Line A (Glycolytic Phenotype)Cell Line B (Oxidative Phenotype)
Glucose Uptake100100
Lactate Secretion18050
Flux into TCA Cycle1045
With 2-DG Treatment
Lactate Secretion4035
Flux into TCA Cycle540
ATP Production from Glycolysis (%)85%40%
ATP Production from OXPHOS (%)15%60%

This type of quantitative data allows for a more rational design of therapies, identifying which cancer types are most likely to respond to glycolytic inhibitors and revealing potential resistance mechanisms.

Assessment of Substrate Competition with Endogenous Metabolites

A fundamental aspect of using metabolic analogs like this compound is understanding their competition with naturally occurring (endogenous) substrates, primarily glucose. wikipedia.org The effectiveness of 2-DG as a tracer and an inhibitor is directly related to its ability to compete with glucose for transport into the cell and for binding to hexokinase.

13C labeling provides a direct method to study this competition. In a "competition experiment," a biological system can be supplied with a mixture of labeled and unlabeled substrates. frontiersin.org For example, cells could be incubated with this compound and unlabeled glucose. By measuring the intracellular concentrations and phosphorylation rates of both the labeled 2-DG and the unlabeled glucose, researchers can directly quantify the competitive interaction.

Alternatively, a dual-labeling strategy could be employed, such as using this compound alongside uniformly labeled [U-13C]glucose. The distinct mass shifts and isotopomer distributions generated by these two tracers would allow MS and NMR to simultaneously track the fate of both molecules. This provides precise data on the relative preference of transporters and enzymes for each substrate and how factors like substrate concentration or cellular energy status modulate this competition. Such studies are crucial for accurately interpreting data from tracer experiments and for understanding the metabolic perturbations caused by the analog itself. cambridge.org

Biochemical Mechanisms of Action and Cellular Interactions of 2 Deoxy D Arabinohexose Analogues

Competitive Inhibition of Hexokinase and Phosphorylation Pathways

2-Deoxy-D-arabinohexose, commonly known as 2-Deoxy-D-glucose (2-DG), and its analogues function as competitive inhibitors of glucose metabolism. medchemexpress.com These molecules are structurally similar to glucose, allowing them to be transported into cells via glucose transporters. researchgate.net Once inside the cell, they are phosphorylated by the enzyme hexokinase, the first and rate-limiting step of glycolysis. funakoshi.co.jp This reaction produces 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). mdpi.com

However, unlike the product of glucose phosphorylation, glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose (B3042753) isomerase. mdpi.com This leads to the intracellular accumulation of 2-DG-6-P. mdpi.com The buildup of this analogue metabolite results in both allosteric and competitive inhibition of hexokinase, effectively blocking the phosphorylation of glucose and halting the glycolytic pathway. mdpi.com This inhibition of glycolysis leads to a depletion of cellular ATP. funakoshi.co.jp

The inhibitory potential of different 2-deoxy-D-glucose analogues can vary. For instance, computational studies have shown that the binding affinity of various halogen-substituted analogues to hexokinase I follows the order: 2-fluoro-D-glucose (2-FG) > 2-DG > 2-chloro-D-glucose (2-CG) > 2-bromo-D-glucose (2-BG), with D-glucose itself having the highest binding affinity. researchgate.net This suggests that 2-FG is a more potent inhibitor of hexokinase than 2-DG. researchgate.net Another analogue, WP1122 (3,6-di-O-acetyl-2-deoxy-d-glucose), enters cells and is deacetylated by intracellular esterases before being phosphorylated, at which point it acts as a competitive inhibitor of hexokinase. mdpi.com

Compound/AnalogueMechanism of ActionEffect on HexokinaseReference
2-Deoxy-D-glucose (2-DG) Competitive inhibition after phosphorylationAllosteric and competitive inhibition mdpi.com
2-fluoro-D-glucose (2-FG) Competitive inhibitionHigher binding affinity than 2-DG researchgate.net
WP1122 Competitive inhibition after deacetylation and phosphorylationBlocks phosphorylation of D-glucose mdpi.com

Interference with N-linked Glycosylation Processes and Glycoprotein Synthesis

Beyond its role as a glycolytic inhibitor, 2-Deoxy-D-glucose (2-DG) significantly interferes with N-linked glycosylation, a crucial process for the proper folding and function of many proteins. nih.govresearchgate.net This interference stems from the structural similarity of 2-DG to mannose, as they are epimers at the C-2 position. nih.gov The deoxygenation at C-2 results in an identical molecule, allowing 2-DG to disrupt mannose metabolism and, consequently, glycosylation processes. nih.govmdpi.com

The mechanism of this interference involves the disruption of dolichol-linked oligosaccharide synthesis. researchgate.net 2-DG competes with mannose for incorporation into these lipid-linked oligosaccharide (LLO) donors. plos.org Specifically, 2-DG is converted to GDP-2DG, which then competes with GDP-mannose for mannosyltransferases, the enzymes responsible for building the N-linked glycan chains on LLOs. researchgate.netmdpi.com This competition leads to the formation of truncated or incomplete LLOs, resulting in partially glycosylated or non-glycosylated proteins. researchgate.netmdpi.com

This disruption of N-linked glycosylation has been shown to be a predominant mechanism of 2-DG's effects in certain contexts, even more so than its inhibition of glycolysis. researchgate.netplos.org Studies have demonstrated that the addition of exogenous mannose can reverse many of the effects of 2-DG, including its impact on cell viability and the induction of the unfolded protein response, underscoring the critical role of N-linked glycosylation interference. researchgate.netplos.orgoncotarget.com For example, in endothelial cells, 2-DG's anti-angiogenic effects are attributed primarily to the inhibition of LLO synthesis rather than glycolysis. plos.org Similarly, in some cancer cell lines under normal oxygen conditions, the toxicity of 2-DG is mainly due to its interference with N-linked glycosylation. researchgate.netoncotarget.com

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response

The interference with N-linked glycosylation by 2-Deoxy-D-glucose (2-DG) directly leads to the accumulation of misfolded or unfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress. nih.govresearchgate.net This accumulation triggers a cellular stress response pathway called the unfolded protein response (UPR). researchgate.net The UPR is a signaling network that aims to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the folding capacity of the ER, and promoting the degradation of misfolded proteins.

Several key markers of the UPR are induced by 2-DG treatment. These include the glucose-regulated protein 78 (GRP78), also known as BiP, and the C/EBP homologous protein (CHOP), also known as GADD153. oncotarget.comoncotarget.com GRP78 is a master regulator of the UPR, while CHOP is a transcription factor that is strongly induced during prolonged or severe ER stress and can mediate apoptosis. plos.orgoncotarget.com The induction of GRP78 has been observed in various cell types following 2-DG treatment. researchgate.netoncotarget.com

If the ER stress induced by 2-DG is too severe or prolonged for the UPR to resolve, it can lead to programmed cell death, or apoptosis. researchgate.netoncotarget.com This ER stress-mediated apoptosis is a significant contributor to the cytotoxic effects of 2-DG in certain cancer cells. oncotarget.com The induction of ER stress by 2-DG is not solely a consequence of its effects on glycosylation; it can also be influenced by the cellular energy status. However, studies have shown that the primary driver of 2-DG-induced ER stress and subsequent UPR activation is the disruption of N-linked glycosylation. researchgate.netnih.gov

Modulation of Autophagy and Cellular Catabolism

2-Deoxy-D-glucose (2-DG) is a known inducer of autophagy, a cellular process of self-digestion that degrades and recycles cellular components. nih.gov This process can have both pro-survival and pro-death roles depending on the cellular context. nih.gov The induction of autophagy by 2-DG has been observed in various cell types, including endothelial cells and cancer cells. oncotarget.comnih.gov

The primary mechanism by which 2-DG stimulates autophagy is through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), rather than solely through the depletion of cellular ATP. nih.gov Evidence for this includes the finding that the addition of mannose, which rescues N-linked glycosylation and alleviates ER stress, can reverse 2-DG-induced autophagy without restoring ATP levels. nih.gov Furthermore, under anaerobic conditions where 2-DG causes a severe drop in ATP, autophagy is actually diminished. nih.gov

In many cases, the autophagy induced by 2-DG acts as a protective mechanism against cell death, apparently by helping to relieve ER stress. oncotarget.comnih.gov When autophagy is blocked, for instance by using inhibitors like 3-methyladenine (B1666300) or through siRNA, the sensitivity of cells to 2-DG-induced toxicity is increased. nih.gov This suggests that combining 2-DG with autophagy inhibitors could be a potential therapeutic strategy. nih.gov The signaling pathway involved in 2-DG-induced autophagy often involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

Impact on Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Production

2-Deoxy-D-glucose (2-DG) has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). funakoshi.co.jp This effect is thought to be particularly relevant in malignant cells, which often have a higher basal level of ROS production and are therefore more vulnerable to further increases in oxidative stress. nih.gov The increased demand for reducing equivalents, such as NADPH produced through the pentose (B10789219) phosphate (B84403) pathway (which branches from glycolysis), to detoxify hydroperoxides makes cancer cells sensitive to glycolytic inhibition by 2-DG. nih.gov

The induction of ROS by 2-DG can contribute to its cytotoxic effects. nih.gov For example, in human neuroblastoma cells, 2-DG treatment leads to clonogenic cell killing that can be protected against by the use of thiol antioxidants like N-acetyl cysteine, as well as by polyethylene (B3416737) glycol-conjugated superoxide (B77818) dismutase and catalase. nih.gov This supports the hypothesis that 2-DG selectively enhances metabolic oxidative stress in cancer cells. nih.gov

The relationship between 2-DG, ROS, and other cellular processes is complex. For instance, in endothelial cells, 2-DG-induced ROS production is linked to the activation of AMPK and subsequent autophagy. nih.gov Specifically, 2-DG increases the production of hydrogen peroxide (H2O2) by mitochondria, which in turn activates AMPK independently of changes in the AMP:ATP ratio. nih.gov Interestingly, in some contexts, 2-DG treatment has been associated with a reduction in oxidative stress, paralleled by a decrease in amyloid precursor protein and amyloid beta oligomers. selleckchem.com

Cellular Effect of 2-DGAssociated Pathway/MoleculeOutcomeReference
Increased ROS Production Inhibition of glucose metabolismEnhanced metabolic oxidative stress, cell killing nih.gov
Induction of H2O2 Mitochondrial productionActivation of AMPK and autophagy nih.gov
Reduction in Oxidative Stress Non-amyloidogenic pathway shiftDecreased amyloid precursor protein selleckchem.com

Activation of AMP-activated Protein Kinase (AMPK) Signaling

2-Deoxy-D-glucose (2-DG) is a known activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that is activated in response to a high AMP:ATP ratio, indicating energy stress. nih.gov The inhibition of glycolysis by 2-DG leads to a depletion of cellular ATP, which in turn increases the AMP:ATP ratio and activates AMPK. nih.gov

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. nih.gov One of the key targets of AMPK is the mammalian target of rapamycin (mTOR) pathway. nih.gov AMPK activation leads to the inhibition of mTOR signaling, which in turn can trigger autophagy. nih.gov This has been observed in endothelial cells where 2-DG treatment leads to the phosphorylation of AMPK and its upstream activator ACC, along with the dephosphorylation (and thus inhibition) of mTOR and its downstream targets p70S6K and 4E-BP1. nih.gov

The activation of AMPK by 2-DG is not solely dependent on energy depletion. nih.gov As mentioned previously, in endothelial cells, 2-DG-induced production of reactive oxygen species (ROS) can also lead to AMPK activation, independent of changes in the AMP:ATP ratio. nih.gov This highlights a complex interplay between metabolic stress, oxidative stress, and AMPK signaling in the cellular response to 2-DG.

Interactions with Insulin-like Growth Factor 1 (IGF-1) Receptor Signaling

Recent findings indicate that 2-Deoxy-D-glucose (2-DG) can modulate the Insulin-like Growth Factor 1 (IGF-1) receptor (IGF1R) signaling pathway. selleckchem.com IGF-1 is a potent growth factor that plays a critical role in cell growth, proliferation, and survival by activating the IGF1R and its downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways. mdpi.comwikipedia.org

Treatment with 2-DG has been shown to disrupt the binding between IGF-1 and one of its binding proteins, IGF-binding protein 3 (IGFBP3). selleckchem.com This disruption leads to the release of free IGF-1 from the IGF-1•IGFBP3 complex, which can then activate the IGF1R. selleckchem.com This activation of IGF1R signaling by 2-DG can, in turn, promote cell survival pathways, which may counteract the cytotoxic effects of 2-DG. selleckchem.com

The activation of these survival pathways by 2-DG can be attenuated by inhibiting the IGF1R. selleckchem.com This suggests that the efficacy of 2-DG as a therapeutic agent could potentially be enhanced by co-treatment with an IGF1R inhibitor. selleckchem.com This interaction highlights the complex and sometimes paradoxical effects of 2-DG on cellular signaling networks, where it can simultaneously induce stress and activate pro-survival pathways.

Role in Investigating Glucose Dependence in Cellular Systems

The compound 2-Deoxy-D-arabinohexose-1-13C, a labeled form of 2-Deoxy-D-glucose (2-DG), serves as a critical tool for investigating the reliance of cellular systems on glucose metabolism. Its utility stems from its structural similarity to glucose, which allows it to be recognized and taken up by cells through glucose transporters. wikipedia.orgmdpi.com However, once inside the cell and phosphorylated by hexokinase, the resulting 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) cannot be further metabolized in the glycolytic pathway due to the absence of the 2-hydroxyl group. wikipedia.orgmdpi.com This leads to the intracellular accumulation of 2-DG-6-P, effectively acting as a competitive inhibitor of both hexokinase and glucose-6-phosphate isomerase. mdpi.comcaymanchem.com

The incorporation of a carbon-13 (¹³C) isotope at the C-1 position provides a stable, non-radioactive label that allows researchers to trace the uptake and accumulation of this glucose analog using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comisotope.com This makes 2-Deoxy-D-arabinohexose-1-¹³C an invaluable probe for dissecting the intricate mechanisms of glucose dependence in various cell types, particularly in cancer cells, which often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. mdpi.comnih.gov

Research Findings on Glucose Dependence

Studies utilizing 2-DG and its labeled counterparts have yielded significant insights into how different cellular systems respond to the inhibition of glycolysis. The following table summarizes key findings from various research endeavors:

Cell Type/SystemExperimental ObservationImplication for Glucose Dependence
Cancer Cells (General) Increased uptake of 2-DG compared to normal cells, especially under hypoxic conditions. mdpi.com Inhibition of glycolysis by 2-DG leads to ATP depletion and cell death. Demonstrates the high glucose avidity and glycolytic dependency of many cancer cells for survival and proliferation.
MCF-7 Breast Cancer Cells Dose- and time-dependent reduction in ATP levels upon exposure to 2-DG. chemsrc.comHighlights the direct correlation between glycolytic flux and energy status in these cells.
Leukemia Cells Exhibit distinct metabolic perturbations in response to 2-DG. biocompare.comSuggests that different cancer types may have unique metabolic vulnerabilities related to glucose dependence.
Pancreatic Adenocarcinoma Cells 2-DG disrupts N-glycan expression on the cell surface. Indicates that glucose metabolism is linked to other crucial cellular processes like protein glycosylation.
Neuronal Cells Used to study metabolism-dependent glucose sensing pathways. nih.govHelps differentiate between energy-providing and signaling roles of glucose in the nervous system.

Quantifying Metabolic Responses

The use of ¹³C-labeled 2-deoxyglucose allows for the quantitative analysis of metabolic responses to glycolytic inhibition. By tracking the labeled carbon, researchers can precisely measure the rate of glucose analog uptake and accumulation, providing a direct readout of hexokinase activity and glucose transporter function.

Parameter MeasuredTechnique UsedInformation Gained
Rate of 2-Deoxy-D-arabinohexose-1-¹³C Uptake Mass Spectrometry, NMR SpectroscopyQuantifies the activity of glucose transporters (GLUTs) on the cell surface.
Intracellular Concentration of 2-Deoxy-D-glucose-6-¹³C-phosphate NMR Spectroscopy, LC-MSMeasures the rate of hexokinase-mediated phosphorylation and the extent of glycolytic inhibition.
Changes in Downstream Metabolite Pools Metabolomics (GC-MS, LC-MS)Reveals how the blockage of glycolysis impacts other interconnected metabolic pathways, such as the pentose phosphate pathway. chemsrc.com

Enzymatic and Chemical Degradation Pathways of 2 Deoxy D Arabinohexose and Its Derivatives

Study of Enzymatic Degradation Mechanisms in Biological Systems

2-Deoxy-D-arabino-hexose, a glucose analog where the 2-hydroxyl group is replaced by hydrogen, can be metabolized by various organisms, although it is often considered non-metabolizable in many contexts. nih.govwikipedia.org Its degradation is cell- and organism-dependent, involving several enzymatic activities.

Substrate Specificity of Glycosidases and Other Relevant Enzymes

The enzymatic breakdown of 2-Deoxy-D-arabinohexose and its derivatives is highly dependent on the specificity of the enzymes involved. Glycosidases, which are enzymes that hydrolyze glycosidic bonds, exhibit strict selectivity for the glycon structure of their substrates. tandfonline.com

Hexokinase: In many cell types, 2-Deoxy-D-glucose is a substrate for hexokinase, which phosphorylates it to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). abmole.commedchemexpress.com This is often the initial step in its intracellular metabolism. However, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the inhibition of glycolysis. abmole.com

2-Deoxyglucosidase: A specific enzyme, 2-deoxyglucosidase (EC 3.2.1.112), has been identified that catalyzes the hydrolysis of 2-deoxy-alpha-D-glucosides to 2-deoxy-D-glucose and an alcohol. nucleos.com This indicates a specific enzymatic pathway for the cleavage of glycosidic linkages involving this deoxy sugar.

α-Mannosidases: Studies on α-mannosidases from jack bean and almond have shown that these enzymes have a strict requirement for the hydroxyl groups at the C-2, C-3, and C-4 positions of the mannopyranoside structure. tandfonline.com They show little to no hydrolytic activity towards 2-deoxy derivatives, suggesting that the absence of the C-2 hydroxyl group in 2-Deoxy-D-arabinohexose prevents it from being a substrate for these particular enzymes. tandfonline.com

β-Glucosidase and β-Galactosidase: In contrast, β-D-glucosidase and β-D-galactosidase can hydrate (B1144303) D-glucal and D-galactal, which are related glycal structures, to form the corresponding 2-deoxy-D-hexoses. researchgate.net This suggests that some glycosidases can act on precursors to form 2-deoxy sugars.

Pyranose 2-oxidase: This enzyme can oxidize 1,5-anhydro-D-glucitol (1-deoxy-D-glucose) at the C-2 position. researchgate.net It also shows activity towards 2-deoxy-D-glucose, selectively oxidizing it at the C-3 position. researchgate.net

The specificity of these enzymes highlights the nuanced nature of 2-Deoxy-D-arabinohexose metabolism. While it can be a substrate for some enzymes like hexokinase, its altered structure at the C-2 position renders it inert to others that require the hydroxyl group for recognition and catalysis.

Identification of Enzymatic Degradation Products

The enzymatic degradation of 2-Deoxy-D-arabinohexose can lead to a variety of metabolites, depending on the organism and the specific enzymatic pathways present.

In macrophages, the metabolism of 2-deoxy-D-glucose has been shown to produce several phosphorylated and oxidized derivatives. researchgate.net These include:

2-deoxy-D-glucose 6-phosphate

2-deoxy-D-glucose 1-phosphate

UDP-2-deoxy-D-glucose

2-deoxy-D-glucose 1,6-diphosphate

2-deoxy-D-gluconic acid

2-deoxy-6-phospho-D-gluconic acid

The yeast Rhodotorula glutinis also metabolizes 2-deoxyglucose, with the primary metabolites identified as 2-deoxy-D-glucose 6-phosphate, 2-deoxy-D-glucitol, and 2-deoxy-D-gluconate. researchgate.net In the presence of 2,4-dinitrophenol, which inhibits oxidative phosphorylation, the degradation is altered, leading to the identification of 1-deoxy-D-ribulose 5-phosphate as an intermediate, suggesting metabolism via the oxidative portion of the hexose (B10828440) monophosphate pathway. researchgate.net

The following table summarizes the identified enzymatic degradation products of 2-Deoxy-D-arabinohexose in different biological systems.

Biological SystemIdentified Degradation Products
Macrophages2-deoxy-D-glucose 6-phosphate, 2-deoxy-D-glucose 1-phosphate, UDP-2-deoxy-D-glucose, 2-deoxy-D-glucose 1,6-diphosphate, 2-deoxy-D-gluconic acid, 2-deoxy-6-phospho-D-gluconic acid researchgate.net
Rhodotorula glutinis2-deoxy-D-glucose 6-phosphate, 2-deoxy-D-glucitol, 2-deoxy-D-gluconate, 1-deoxy-D-ribulose 5-phosphate (under specific conditions) researchgate.net

Analysis of Chemical Degradation Processes

Beyond enzymatic pathways, 2-Deoxy-D-arabinohexose is susceptible to chemical degradation, particularly under conditions of heat and in the presence of other reactive molecules.

Maillard-Induced Fragmentation and Product Formation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is a significant chemical degradation pathway for carbohydrates. researchgate.net While the direct involvement of 2-Deoxy-D-arabinohexose-1-¹³C in the Maillard reaction is not extensively detailed in the provided context, the degradation of related deoxy sugars provides insight into potential pathways.

The Maillard reaction progresses through initial, intermediate, and advanced stages, forming a complex mixture of products. researchgate.net Key intermediates include α-dicarbonyl compounds like 3-deoxyglucosone. researchgate.net Research has shown that the reaction of D-glucose with glycine (B1666218) can lead to various degradation products. acs.org A proposed route for the formation of certain pyridinol derivatives involves an enamine derived from 2-deoxy-D-arabino-hexose. acs.orgcapes.gov.br This suggests that 2-Deoxy-D-arabinohexose can participate in the later stages of the Maillard reaction, contributing to the formation of heterocyclic compounds.

Hydrolytic and Oxidative Degradation Mechanisms

2-Deoxy-D-arabinohexose can undergo degradation through hydrolysis and oxidation, particularly under thermal stress. The thermal degradation of 2-deoxy-D-arabino-hexonic acid, a related compound, results in dehydration, decarboxylation, and fission. researchgate.net This process yields products such as water, 5-(2-hydroxyethylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid. researchgate.net

Oxidative degradation can also occur. For instance, the oxidation of 1-deoxy-D-erythro-hexo-2,3-diulose, an intermediate in sugar degradation, can lead to the formation of acetic acid and D-erythronic acid. agriculturejournals.cz While this is not directly 2-Deoxy-D-arabinohexose, it illustrates the types of cleavage reactions that deoxy sugars can undergo.

Identification of Degradation By-products

The chemical degradation of 2-Deoxy-D-arabinohexose and its derivatives leads to a variety of smaller, often volatile, by-products.

The thermal degradation of 2-deoxy-D-arabino-hexonic acid provides a model for the types of by-products that can be expected from the degradation of 2-Deoxy-D-arabinohexose itself.

Degradation ProcessIdentified By-products
Thermal degradation of 2-deoxy-D-arabino-hexonic acidWater, 5-(2-hydroxyethylidene)-2(5H)-furanone, Carbon dioxide, Carbon monoxide, Acrylaldehyde, Acetic acid researchgate.net

Applications in Advanced Research Models for Investigating Biological Phenomena

Utilization in Cellular Bioenergetics Studies (e.g., glycolysis and oxidative phosphorylation assessments)

2-Deoxy-D-arabinohexose-1-¹³C is instrumental in dissecting the bioenergetics of cells, particularly the balance between glycolysis and oxidative phosphorylation (OXPHOS). The unlabeled form of this compound, 2-deoxy-D-glucose (2-DG), is a well-established competitive inhibitor of the enzyme hexokinase, which catalyzes the first step of glycolysis. medchemexpress.com Upon entering the cell, 2-DG is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmedchemexpress.com Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase and thus cannot proceed down the glycolytic pathway, leading to its accumulation. nih.gov

This inhibition of glycolysis results in a significant depletion of cellular ATP levels. medchemexpress.comnih.gov By using the ¹³C-labeled version, researchers can precisely trace the uptake of the analog and quantify the rate of its phosphorylation, providing a direct measure of hexokinase activity and the initial flux of glucose into the cell. medchemexpress.com Studies have shown that restricting glycolysis with this analog can force cells to shift their energy production towards oxidative phosphorylation. nih.gov This induced metabolic shift is observable by tracing the labeled carbon through other metabolic pathways. For instance, in cancer cells that heavily rely on glycolysis (the Warburg effect), introducing 2-Deoxy-D-arabinohexose-1-¹³C allows for detailed investigation into how these cells adapt their energy metabolism when their primary fuel source is disrupted. nih.govfrontiersin.org

Cell TypeEffect of 2-Deoxy-D-glucoseBioenergetic OutcomeCitation
Malignant Tumor CellsInhibition of glycolysisDepletion of ATP, potential shift to OXPHOS nih.govnih.gov
MCF-7 Breast Cancer CellsDose-dependent reduction in ATP levelsInhibition of cell growth medchemexpress.com
Metastatic Osteosarcoma CellsInhibition of glycolysisIncreased oxygen utilization (OXPHOS), decreased lactate (B86563) production nih.gov

Research on Cell Cycle Regulation and Apoptosis Induction in In Vitro Models

The metabolic disruption caused by 2-Deoxy-D-arabinohexose-1-¹³C has profound effects on cell fate, including cell cycle progression and the induction of programmed cell death (apoptosis). By inhibiting glycolysis and depleting cellular energy stores, the compound can trigger cell cycle arrest. nih.govfunakoshi.co.jp In various malignant cell lines, exposure to 2-DG has been shown to slow proliferation and, in some cases, cause a strong arrest in the cell cycle. nih.gov The use of the ¹³C-labeled analog allows researchers to correlate the metabolic state of the cell, such as the rate of hexokinase activity, directly with specific phases of the cell cycle.

Furthermore, the energy stress and other cellular imbalances induced by the compound can activate apoptotic pathways. nih.govnih.gov Studies have demonstrated that 2-DG can induce apoptosis in multiple cancer cell lines, an effect that is sometimes massive. nih.gov The mechanism can involve the activation of key apoptotic proteins like caspase-3. nih.gov In some cellular contexts, 2-DG's ability to induce apoptosis is linked to its interference with N-linked glycosylation, which triggers endoplasmic reticulum (ER) stress and a subsequent unfolded protein response (UPR) that, if unresolved, leads to cell death. oncotarget.com Tracing with 2-Deoxy-D-arabinohexose-1-¹³C enables a detailed analysis of the metabolic rewiring that precedes and accompanies the commitment to apoptosis.

Cell Line / ModelObserved EffectMechanismCitation
Various Malignant Cells (ovarian, squamous, etc.)Proliferation slowdown, cell cycle arrest, moderate to massive apoptosisVaries by cell line, linked to metabolic inhibition nih.gov
Human Tumor Cell Lines (MDA-MB-468, U-87)Increased frequency of apoptotic cells (when combined with radionuclides)Enhancement of cytotoxicity, mitotic and interphase death bioline.org.br
Rhabdomyosarcoma & ALL Cell LinesER stress-mediated apoptosisInterference with N-linked glycosylation oncotarget.com

Exploration of Stress Response Pathways in Various Cell Types

2-Deoxy-D-arabinohexose-1-¹³C is a key tool for studying cellular stress responses, particularly the unfolded protein response (UPR) and the integrated stress response (ISR). nih.gov Beyond its role as a glycolysis inhibitor, the compound's structural similarity to mannose allows it to interfere with N-linked glycosylation, a critical process for protein folding that occurs in the endoplasmic reticulum (ER). arkat-usa.orgnih.gov This interference leads to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. arkat-usa.orgoncotarget.com

In response to ER stress, cells activate the UPR to restore protein homeostasis. nih.gov However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal. oncotarget.com Research in primary human monocytes and macrophages has shown that 2-DG treatment upregulates a host of genes linked to the UPR and ISR, including GRP78/BiP, PERK, ATF4, and CHOP. nih.gov By using the ¹³C-labeled analog, scientists can trace the metabolic origins of this stress response, linking the initial uptake and phosphorylation of the molecule to the downstream activation of specific gene expression programs designed to handle cellular stress. nih.gov

Use as a Tracer for Enzyme Activity Studies, particularly Hexokinase

2-Deoxy-D-arabinohexose-1-¹³C is an exemplary tracer for measuring the in-situ activity of hexokinase, the enzyme that initiates the metabolism of glucose. medchemexpress.commedchemexpress.com Hexokinase phosphorylates a variety of hexoses, including D-glucose, D-fructose, D-mannose, and 2-deoxy-D-glucose. sigmaaldrich.comworthington-biochem.com When 2-Deoxy-D-arabinohexose-1-¹³C enters a cell, it is phosphorylated by hexokinase at the 6th position, forming 2-Deoxy-D-arabinohexose-6-phosphate-1-¹³C. nih.gov

Crucially, this phosphorylated product cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase. wikipedia.orgnih.gov This metabolic dead-end causes the labeled molecule to be trapped inside the cell. nih.gov The rate of accumulation of the ¹³C-labeled, phosphorylated product is therefore directly proportional to the rate of hexokinase activity. This principle is the basis for its use in quantifying glucose uptake and phosphorylation, a technique widely applied in metabolic research and analogous to the use of ¹⁸F-FDG in Positron Emission Tomography (PET) imaging. wikipedia.orgnih.gov

SubstrateRelative Phosphorylation Rate by Yeast HexokinaseKm Value (mM)Citation
D-Glucose1.00.1 sigmaaldrich.com
2-Deoxy-D-glucose1.00.3 sigmaaldrich.com
D-Fructose1.80.7 sigmaaldrich.com
D-Mannose0.80.05 sigmaaldrich.com

Advanced In Vivo Animal Model Studies for Metabolic Rewiring and Physiological Responses

Stable isotope tracers like 2-Deoxy-D-arabinohexose-1-¹³C are invaluable for studying metabolic reprogramming in complex in vivo animal models, providing insights that bridge the gap between in vitro findings and systemic physiology. medrxiv.org In studies of cancer, administering the labeled compound to tumor-bearing animals allows for a direct comparison of metabolic pathway activity in tumor tissue versus adjacent normal tissue. frontiersin.orgnih.gov

For example, in a rat model of hepatocarcinogenesis, 2-DG was shown to significantly delay tumor development by restricting cancer cell metabolism. nih.gov It decreased cell proliferation and increased apoptosis specifically in the hepatoma tissues. nih.gov Using a ¹³C-labeled tracer in such a model would enable researchers to quantify the suppression of glycolysis and trace the subsequent metabolic fate of glucose carbons, revealing how the treatment rewires fatty acid and cholesterol biosynthesis and impacts cellular energy levels in a living organism. nih.gov Similarly, in mouse models of aggressive brain cancer, ¹³C-glucose tracing has revealed that tumors shift glucose utilization away from normal processes like neurotransmitter synthesis and instead use the carbon backbones to build molecules needed for growth, such as nucleotides. medrxiv.org

Elucidation of Specific Biochemical Pathways in Microbial Systems and Polysaccharide Synthesis

In microbial systems, 2-Deoxy-D-arabinohexose-1-¹³C can be used to probe metabolic pathways and their regulation. The unlabeled analog, 2-DG, is known to inhibit the growth of various microbes by targeting glucose metabolism. In Escherichia coli, for instance, 2-DG is taken up by the phosphotransferase system and phosphorylated, which inhibits glycolysis and can suppress processes like biofilm formation. ecmdb.ca The use of the ¹³C-labeled form allows for precise tracing of these inhibitory effects on the central carbon metabolism of bacteria.

While the compound itself is primarily a tool for studying glycolysis, related deoxy sugars are components of complex microbial structures. For example, the O-antigen of Franconibacter pulveris contains the rare monosaccharide 4-deoxy-D-arabino-hexose as part of its O-specific polysaccharide (OPS). microbiologyresearch.org The biosynthesis of such complex polysaccharides is an area of active research. microbiologyresearch.orgnih.gov Although 2-Deoxy-D-arabinohexose is not typically a direct precursor in these specific pathways, studying its effects on microbial energy metabolism provides context for how microbes allocate resources for synthesizing their cell envelope, including complex polysaccharides. Tracing with ¹³C-labeled analogs can help elucidate the metabolic networks that support these biosynthetic processes.

Future Perspectives in 2 Deoxy D Arabinohexose 1 13c Research

Advancements in Stereoselective Synthesis and Novel Labeling Strategies

The synthesis of specifically labeled carbohydrates like 2-Deoxy-D-arabinohexose-1-13C is a complex yet crucial area of research. Future advancements will likely focus on improving the efficiency and stereoselectivity of synthetic routes.

Current synthetic strategies for 2-deoxy glycosides often face challenges in controlling the stereochemical outcome due to the absence of a directing group at the C-2 position. researchgate.net Researchers are exploring new catalytic methods to achieve higher stereoselectivity, particularly for the β-anomer, which is present in many bioactive molecules. researchgate.netmdpi.com Ligand-controlled catalysis and the use of novel glycosyl donors are promising areas of investigation. researchgate.netrsc.org For instance, the use of glycosyl ortho-[1-(p-MeOPhenyl)Vinyl]Benzoates (PMPVB) as donors under Brønsted acid conditions has shown high stereocontrol in the synthesis of 2-deoxy α-glycosides. rsc.org

Novel labeling strategies are also being developed to introduce isotopes at specific positions within the sugar molecule. While uniform labeling with 13C is a common approach, site-specific labeling provides more precise information for metabolic studies. sci-hub.ru The cyanohydrin reduction method is a key technique for introducing 13C at the C1 position. sci-hub.ru Future research will likely refine these methods to improve yields and reduce the complexity of purification. nih.gov Additionally, enzymatic and chemo-enzymatic approaches are gaining traction as they can offer high specificity and milder reaction conditions. nih.gov

Table 1: Comparison of Synthetic Strategies for 2-Deoxy Glycosides

MethodKey FeaturesAdvantagesChallenges
Chemical Synthesis Employs traditional organic chemistry techniques.Scalable, well-established.Often requires multiple protection/deprotection steps, can have low stereoselectivity. nih.gov
Catalytic Methods Uses catalysts to control stereoselectivity. mdpi.comHigher stereoselectivity, milder reaction conditions.Catalyst development and optimization can be challenging. mdpi.com
Enzymatic Synthesis Utilizes enzymes for specific transformations. nih.govHigh stereospecificity and regioselectivity, environmentally friendly.Enzyme availability and stability can be limiting factors.
Chemo-enzymatic Synthesis Combines chemical and enzymatic steps.Leverages the advantages of both approaches.Requires careful integration of different reaction types.

Development of Novel Spectroscopic and Imaging Applications

The 13C label in this compound makes it a powerful probe for various spectroscopic and imaging techniques. Future research is poised to expand its applications in these areas.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for detecting 13C-labeled compounds. Hyperpolarized 13C NMR spectroscopy is an emerging technique that can dramatically enhance the signal of 13C-labeled molecules, allowing for real-time metabolic imaging in vivo. researchgate.net Future work will likely focus on optimizing hyperpolarization methods and applying this technology to study the metabolic effects of 2-deoxyglucose in various disease models. researchgate.net

In addition to NMR, the development of other imaging modalities that can detect stable isotopes is an active area of research. While Positron Emission Tomography (PET) using the radioisotope 18F-labeled analog, 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG), is a well-established clinical tool, the use of stable isotopes like 13C offers the advantage of not exposing the subject to ionizing radiation. nih.govfrontiersin.org This makes this compound particularly suitable for longitudinal studies and for use in vulnerable populations. Future research may focus on developing new imaging techniques or enhancing existing ones to improve the sensitivity and spatial resolution for detecting 13C-labeled compounds in vivo.

Expanded Roles in Multi-omics Approaches (e.g., Metabolomics, Fluxomics, Proteomics)

The integration of different "omics" fields provides a holistic view of biological systems. frontiersin.org this compound is set to play an increasingly important role in these multi-omics studies.

Metabolomics and Fluxomics: 13C-labeled tracers are fundamental to metabolomics and fluxomics, which are the large-scale study of metabolites and metabolic fluxes, respectively. researchgate.net By tracing the fate of the 13C label from this compound, researchers can gain insights into the activity of glucose transporters and hexokinase under various conditions. medchemexpress.com Future studies will likely use this compound in more complex metabolic flux analysis (MFA) models to understand how cellular metabolism is rewired in diseases like cancer and in response to different therapies. semanticscholar.orgembopress.org Positional tracers, such as those labeled at specific carbons, are particularly valuable for resolving the contributions of different metabolic pathways. embopress.org

Proteomics: The influence of 2-deoxy-D-glucose on protein glycosylation is a key aspect of its biological activity. nih.gov Changes in glycosylation can have profound effects on protein function and cellular signaling. Future research can utilize this compound in combination with proteomic techniques to identify specific proteins whose glycosylation is altered. This can be achieved by incorporating the labeled sugar into glycoproteins, followed by mass spectrometry-based proteomic analysis. This approach can help to unravel the downstream effects of inhibiting glycolysis and glycosylation on cellular processes.

Multi-omics Integration: The true power of these approaches lies in their integration. mdpi.com For example, combining metabolomic data from 13C tracing with transcriptomic and proteomic data can provide a comprehensive understanding of how changes in metabolic flux are regulated at the gene and protein levels. mdpi.com Future studies will increasingly adopt these integrated multi-omics strategies to build more complete models of cellular function and disease. nih.gov

Integration with Computational Modeling and Systems Biology for Network Analysis

Computational modeling and systems biology are essential for making sense of the large datasets generated by omics studies. researchgate.net this compound will be a key input for these models.

By providing quantitative data on metabolic fluxes, 13C-labeled compounds like this compound help to constrain and validate computational models of metabolic networks. researchgate.net These models can then be used to simulate the effects of perturbations, such as drug treatments or genetic mutations, on cellular metabolism. Future research will focus on developing more sophisticated and comprehensive models that can integrate data from multiple omics layers. researchgate.net

Systems biology aims to understand the emergent properties of complex biological systems. researchgate.net By tracing the flow of carbon through metabolic networks, this compound can help to elucidate the design principles of these networks. For example, it can be used to study how metabolic pathways are interconnected and how they are regulated to maintain cellular homeostasis. The integration of experimental data from 13C tracing with computational modeling will be crucial for building a predictive understanding of cellular behavior.

Exploration of New Biochemical Targets and Pathways Modulated by Deoxy Sugars

The biological effects of 2-deoxy-D-glucose extend beyond the simple inhibition of glycolysis. nih.gov Future research will continue to uncover new biochemical targets and pathways that are modulated by this and other deoxy sugars.

For instance, 2-deoxy-D-glucose has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). It can also affect cellular signaling pathways, such as the AMPK pathway, and induce autophagy. The use of this compound can help to dissect the metabolic changes that underlie these effects.

Furthermore, the study of deoxy sugars is not limited to 2-deoxy-D-glucose. Other deoxy sugars exist in nature and have important biological roles. researchgate.net Research into the synthesis and biological activity of a wider range of deoxy sugars, including those with isotopic labels, could reveal new therapeutic targets and strategies. For example, certain deoxy sugars are components of bioactive natural products, and understanding their biosynthesis and mechanism of action could lead to the development of new drugs. ulisboa.pt The inhibition of phosphoglucose (B3042753) isomerase by modifying glucose 6-phosphate at the C1 position is another area of exploration. google.com

Table 2: Investigated and Potential Biological Effects of 2-Deoxy-D-glucose

Biological EffectKnown MechanismsPotential Future Research Areas
Inhibition of Glycolysis Competitive inhibition of hexokinase. nih.govInvestigating the effects on specific hexokinase isoforms.
Induction of ER Stress Disruption of protein glycosylation. Identifying the specific glycoproteins and pathways affected.
Modulation of Cell Signaling Activation of AMPK. Elucidating the downstream consequences of AMPK activation.
Induction of Autophagy Cellular stress response. Understanding the interplay between metabolic stress and autophagy.
Anti-inflammatory Effects Inhibition of glucose metabolism in immune cells. mdpi.comExploring the therapeutic potential in various inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-Deoxy-D-arabinohexose-1-¹³C, and how is isotopic purity validated?

  • Methodology : The synthesis typically involves isotopic labeling at the C1 position via enzymatic or chemical methods, such as aldolase-catalyzed reactions or boronate-assisted crystallization. Purification is achieved using HPLC or column chromatography, followed by validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>99%) and structural integrity .
  • Key Considerations : Ensure minimal isotopic dilution during synthesis by optimizing reaction conditions (e.g., pH, temperature) and using ¹³C-enriched precursors. MS analysis (e.g., ESI-MS) quantifies isotopic incorporation, while ¹H-¹³C HSQC NMR confirms site-specific labeling .

Q. How is 2-Deoxy-D-arabinohexose-1-¹³C characterized structurally, and what analytical techniques are critical?

  • Methodology : X-ray crystallography is used to resolve its α-pyranose conformation, as demonstrated in studies of unlabeled analogs. For labeled compounds, ¹³C NMR spectroscopy identifies chemical shifts (e.g., C1 at ~95 ppm) and coupling constants (e.g., ¹JCH ~170 Hz). Polarimetry and IR spectroscopy further confirm stereochemistry and functional groups .
  • Data Interpretation : Compare crystallographic data (e.g., unit cell parameters) with unlabeled analogs to assess labeling-induced structural deviations. NMR assignments require referencing databases like the Biological Magnetic Resonance Data Bank (BMRB) .

Q. What role does this compound play in studying carbohydrate metabolism, and how is it incorporated into experimental designs?

  • Methodology : As a ¹³C tracer, it tracks metabolic flux in glycolysis or glycan biosynthesis pathways. In vitro assays (e.g., enzyme kinetics with hexokinase) quantify isotopic enrichment in downstream metabolites via LC-MS. In vivo studies use stable isotope-resolved metabolomics (SIRM) to monitor incorporation into tissues .
  • Experimental Controls : Include unlabeled controls to distinguish endogenous vs. tracer-derived metabolites. Optimize cell culture media to avoid isotopic dilution .

Advanced Research Questions

Q. How can researchers address isotopic dilution effects when using 2-Deoxy-D-arabinohexose-1-¹³C in complex biological systems?

  • Methodology : Use compartmentalized metabolic modeling (e.g., flux balance analysis) to account for dilution in organelles like mitochondria. Pulse-chase experiments with timed sampling quantify tracer turnover rates. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance labeled metabolites .
  • Contradiction Resolution : Discrepancies between modeled and observed fluxes may arise from unaccounted transport mechanisms (e.g., membrane transporters). Validate models with genetic knockouts or isotopic tandem mass spectrometry .

Q. What challenges arise in crystallizing 2-Deoxy-D-arabinohexose-1-¹³C, and how can co-crystallization agents improve outcomes?

  • Methodology : Crystallization is hindered by its high hydrophilicity. Co-crystallization with phenylboronic acid esters (e.g., from ) stabilizes the pyranose form via B-O bonding. Screening conditions (e.g., vapor diffusion with PEG 4000) optimizes crystal growth. Synchrotron X-ray diffraction resolves labeled positions with anomalous scattering .
  • Data Contradictions : Differences in unit cell parameters between labeled and unlabeled crystals may reflect isotopic mass effects. Use density functional theory (DFT) to simulate and validate structural perturbations .

Q. How do solvent polarity and pH influence ¹³C NMR chemical shifts in 2-Deoxy-D-arabinohexose-1-¹³C, and how can conflicting spectral data be reconciled?

  • Methodology : Solvent-induced shifts are quantified using deuterated solvents (D2O, DMSO-d6) at controlled pH. For example, protonation of hydroxyl groups in acidic conditions deshields C1, shifting δC1 upfield by 2–3 ppm. Dynamic NMR experiments (e.g., EXSY) resolve tautomeric equilibria .
  • Contradiction Analysis : Discrepancies in coupling constants (e.g., ³JHH) across studies may arise from conformational flexibility. Molecular dynamics (MD) simulations correlate rotamer populations with observed J-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.